

(R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of **(R)-1-Cyclobutylpiperidin-3-amine**. This chiral piperidine derivative is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery.

Commercial Availability

(R)-1-Cyclobutylpiperidin-3-amine is not a readily available commercial product. A thorough search of chemical supplier databases indicates that this specific compound is not offered as a stock item. However, several structurally related compounds are commercially available and can serve as key starting materials for its synthesis. Researchers requiring **(R)-1-Cyclobutylpiperidin-3-amine** will likely need to perform a custom synthesis or engage a contract research organization (CRO) for its preparation.

Table 1: Commercially Available Starting Materials and Related Compounds



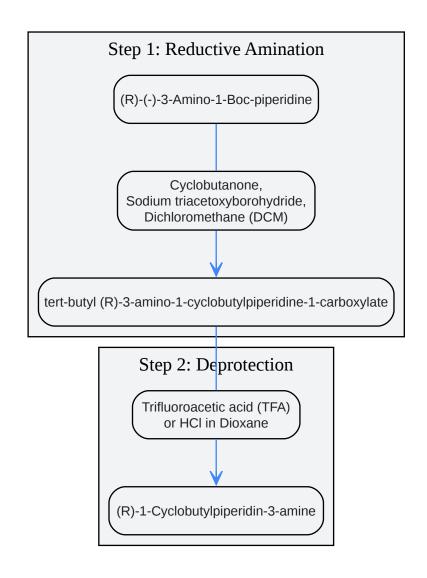
Compound Name	CAS Number	Notes
(R)-(-)-3-Amino-1-Boc- piperidine	188111-79-7	A suitable precursor with the desired stereochemistry at the 3-position and a protecting group on the piperidine nitrogen.
(3R)-1-Benzylpiperidin-3- amine	168466-84-0	An alternative starting material with a benzyl protecting group that can be removed via hydrogenolysis.
Cyclobutanone	1191-95-3	The source of the N-cyclobutyl group for the synthesis.
Sodium triacetoxyborohydride	56553-60-7	A common reducing agent for reductive amination.

Proposed Synthesis Protocol

The most direct and widely applicable method for the synthesis of **(R)-1-Cyclobutylpiperidin-3-amine** is through the reductive amination of a protected (R)-3-aminopiperidine with cyclobutanone, followed by deprotection. The following is a proposed experimental protocol based on standard organic chemistry methodologies.

Scheme 1: Proposed Synthesis of (R)-1-Cyclobutylpiperidin-3-amine





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Proposed Synthesis of (R)-1-Cyclobutylpiperidin-3-amine.

Experimental Protocol:

Step 1: Synthesis of tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate

- To a solution of (R)-(-)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add cyclobutanone (1.2 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.



- Continue stirring at room temperature and monitor the reaction progress by Thin Layer
 Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Bocprotected intermediate.

Step 2: Synthesis of **(R)-1-Cyclobutylpiperidin-3-amine** (Final Product)

- Dissolve the purified tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate (1.0 eq) in DCM (5 volumes).
- Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
- Dissolve the residue in a minimal amount of water and basify with a 1M solution of sodium hydroxide to a pH > 12.
- Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **(R)-1-Cyclobutylpiperidin-3-amine**.

Potential Applications in Drug Discovery

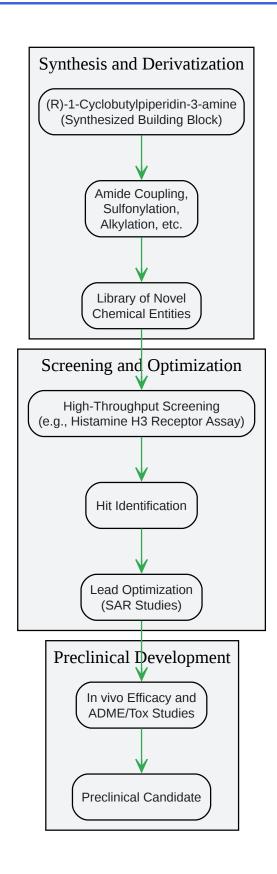


While there is no specific literature on the biological activity of **(R)-1-Cyclobutylpiperidin-3-amine** itself, the 1-cyclobutylpiperidine moiety is a key structural feature in several potent and selective histamine H3 receptor inverse agonists. These compounds have shown promise in preclinical models for the treatment of cognitive and sleep disorders.

The primary amine of **(R)-1-Cyclobutylpiperidin-3-amine** serves as a versatile chemical handle for further synthetic modifications, allowing for its incorporation into a wide range of molecular scaffolds. This makes it a valuable building block for generating libraries of novel compounds for screening in various drug discovery programs.

General Workflow for Utilization in Drug Discovery





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General workflow for using the title compound in drug discovery.







This workflow illustrates how **(R)-1-Cyclobutylpiperidin-3-amine**, once synthesized, can be derivatized to create a library of new compounds. These compounds can then be screened against a biological target of interest. Hits from the screen undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a preclinical candidate for further development.

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